Cas no 1314960-92-3 (4-(chlorosulfonyl)-3-methylbenzoic acid)

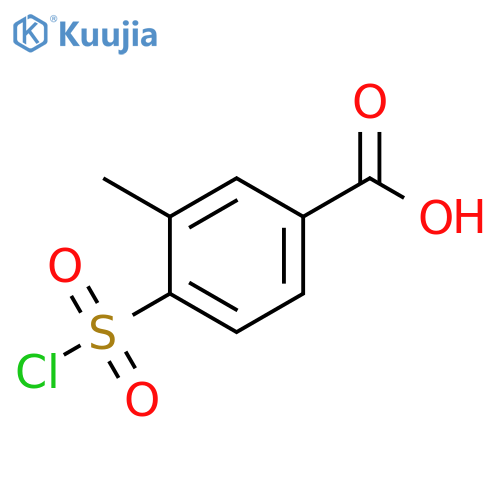

1314960-92-3 structure

商品名:4-(chlorosulfonyl)-3-methylbenzoic acid

CAS番号:1314960-92-3

MF:C8H7ClO4S

メガワット:234.656780481339

MDL:MFCD19200778

CID:4588100

PubChem ID:55279563

4-(chlorosulfonyl)-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(chlorosulfonyl)-3-methylbenzoic acid

-

- MDL: MFCD19200778

- インチ: 1S/C8H7ClO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)

- InChIKey: QWHLQLIKSZYXRF-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(S(Cl)(=O)=O)C(C)=C1

4-(chlorosulfonyl)-3-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071483-1g |

4-(Chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 1g |

¥9467.0 | 2023-04-03 | |

| TRC | C610955-10mg |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 10mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-97077-0.25g |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 0.25g |

$481.0 | 2024-05-21 | |

| Enamine | EN300-97077-0.1g |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 0.1g |

$337.0 | 2024-05-21 | |

| Chemenu | CM472236-1g |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95%+ | 1g |

$*** | 2023-03-29 | |

| 1PlusChem | 1P019TTV-10g |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 10g |

$5224.00 | 2023-12-22 | |

| A2B Chem LLC | AV37379-50mg |

4-(Chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 50mg |

$273.00 | 2024-04-20 | |

| Aaron | AR019U27-500mg |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 500mg |

$1068.00 | 2025-02-08 | |

| Aaron | AR019U27-5g |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 5g |

$3897.00 | 2023-12-16 | |

| 1PlusChem | 1P019TTV-100mg |

4-(chlorosulfonyl)-3-methylbenzoic acid |

1314960-92-3 | 95% | 100mg |

$410.00 | 2025-03-03 |

4-(chlorosulfonyl)-3-methylbenzoic acid 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

1314960-92-3 (4-(chlorosulfonyl)-3-methylbenzoic acid) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量